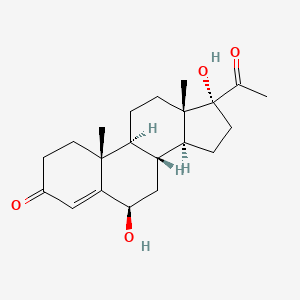

6beta,17alpha-Dihydroxyprogesterone

描述

Contextualization within the Steroidome

The steroidome represents the complete set of steroids and their metabolites within a biological system. Within this complex network, 6β,17α-dihydroxyprogesterone emerges as a hydroxylated derivative of 17α-hydroxyprogesterone (17α-OHP), a crucial precursor in the biosynthesis of glucocorticoids and sex steroids. wikipedia.org The introduction of a hydroxyl group at the 6β position marks a significant metabolic step, altering the biological properties and subsequent metabolic fate of the parent molecule.

This transformation is primarily a Phase I metabolic reaction, a common pathway for the biotransformation of endogenous and exogenous compounds, including steroids. The hydroxylation at the 6β position is a recognized metabolic route for various steroid compounds. mdpi.comnih.gov This positions 6β,17α-dihydroxyprogesterone as a product of steroid catabolism, a process essential for the regulation of hormone levels and the detoxification and excretion of steroid metabolites.

The formation of 6β,17α-dihydroxyprogesterone is a clear example of the body's mechanism to increase the polarity of steroid molecules, which facilitates their eventual elimination. Its place in the steroidome is therefore at the intersection of hormone synthesis and clearance pathways.

Historical Perspectives on its Discovery and Initial Biochemical Characterization

The discovery and characterization of individual steroid metabolites like 6β,17α-dihydroxyprogesterone are intrinsically linked to the technological advancements in analytical chemistry. The mid-20th century saw the dawn of techniques that allowed for the separation and identification of steroids from complex biological mixtures.

The evolution of chromatography, from paper and thin-layer chromatography in the 1960s to the more powerful gas-liquid chromatography (GC) and eventually GC-mass spectrometry (GC-MS), was a critical development. endocrine-abstracts.org These methods, particularly the use of capillary columns in the 1970s, provided the resolution needed to separate and identify a vast array of steroid metabolites in urine and blood. endocrine-abstracts.org

Early studies on microbial fermentation of steroids also played a significant role in identifying potential metabolic pathways. For instance, studies demonstrated the capability of certain fungal strains to hydroxylate 17α-hydroxyprogesterone at the 6β position, providing early insights into this specific biotransformation. nih.gov

Significance as an Endogenous Steroid Intermediate

As an endogenous steroid intermediate, 6β,17α-dihydroxyprogesterone is primarily recognized as a metabolite of 17α-hydroxyprogesterone. The conversion is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of enzymes responsible for the metabolism of a wide variety of substances. Specifically, enzymes from the CYP3A family, such as CYP3A4, are known to be involved in the 6β-hydroxylation of various steroids. nih.govnih.gov

The metabolic pathway leading to 6β,17α-dihydroxyprogesterone is a detoxification route. By adding a hydroxyl group, the lipophilicity of the steroid is reduced, making it more water-soluble and easier to excrete from the body, typically through urine. This process is crucial for maintaining hormonal balance and preventing the accumulation of biologically active steroids.

While 17α-hydroxyprogesterone itself has relatively weak progestational activity, it is a key precursor to more potent hormones. wikipedia.org Its metabolism to 6β,17α-dihydroxyprogesterone effectively terminates its potential to be converted into other active steroids, thus playing a role in the fine-tuning of steroid hormone signaling.

Recent research has also explored the metabolism of synthetic progestins, such as 17α-hydroxyprogesterone caproate (17-OHPC), where various hydroxylated metabolites are formed. nih.gov Although distinct from the endogenous compound, these studies underscore the importance of hydroxylation as a key metabolic pathway for 17α-hydroxyprogesterone and its derivatives.

The table below summarizes key research findings related to the metabolism of 17α-hydroxyprogesterone and the identification of its metabolites.

| Research Focus | Key Findings |

| Metabolism of 17α-hydroxyprogesterone caproate (17-OHPC) | Fetal hepatocytes and expressed CYP3A7 can metabolize 17-OHPC, producing multiple metabolites. nih.gov |

| Microbial Biotransformation | The fungus Isaria farinosa can transform 17α-hydroxyprogesterone into three hydroxy derivatives, including 6β,17α-dihydroxyprogesterone. nih.gov |

| Analytical Techniques for Steroid Profiling | The development of GC-MS in the 1960s and 1970s was crucial for the identification of numerous steroid metabolites from biological samples. endocrine-abstracts.org |

| 6β-Hydroxylation of Steroids | 6β-hydroxylation is a major metabolic pathway for the synthetic glucocorticoid dexamethasone (B1670325) in humans, mediated by CYP3A4. nih.govnih.gov |

Structure

3D Structure

属性

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,24-25H,4-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQPONLPDKZVNG-SJIZYOMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-03-5 | |

| Record name | NSC9729 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Enzymology of 6beta,17alpha Dihydroxyprogesterone

Precursor Substrates and Initial Hydroxylation Steps

The biosynthesis of 6β,17α-dihydroxyprogesterone begins with foundational steroid molecules that undergo critical hydroxylation reactions.

Progesterone (B1679170) and its precursor, pregnenolone (B344588), are the fundamental starting points for the synthesis of 6β,17α-dihydroxyprogesterone. The principal pathway involves the initial conversion of progesterone. Progesterone is first hydroxylated at the C17α position by the enzyme 17α-hydroxylase, a member of the cytochrome P450 family encoded by the CYP17A1 gene. nih.govnih.gov This reaction yields 17α-hydroxyprogesterone, a crucial intermediate. nih.govnih.gov

Pregnenolone can also serve as an initial substrate. It is converted into progesterone by the action of 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). nih.gov Alternatively, pregnenolone can first be hydroxylated by CYP17A1 to form 17α-hydroxypregnenolone, which is then converted to 17α-hydroxyprogesterone by 3β-HSD. nih.govfrontiersin.org Therefore, both pregnenolone and progesterone feed into the central intermediate, 17α-hydroxyprogesterone. nih.govnih.gov

The introduction of the hydroxyl groups at the 6β and 17α positions occurs via a sequential mechanism, rather than a concerted one where both groups are added simultaneously. The initial and obligatory step is the 17α-hydroxylation of progesterone to form 17α-hydroxyprogesterone. nih.gov This intermediate then serves as the substrate for a subsequent hydroxylation event at the 6β position.

Evidence for this sequential pathway comes from biotransformation studies. For instance, the filamentous fungus Isaria farinosa has been shown to convert exogenously supplied 17α-hydroxyprogesterone directly into 6β,17α-dihydroxyprogesterone. researchgate.net This demonstrates that 17α-hydroxyprogesterone is a direct precursor and that the 6β-hydroxylation step occurs on an already 17α-hydroxylated steroid ring. researchgate.net Similarly, studies on rat P450 3A9 have shown it can catalyze the formation of a dihydroxy-progesterone product through sequential hydroxylations, further supporting this stepwise model.

Enzymatic Catalysis of 6β-Hydroxylation

The second critical step, the hydroxylation at the 6β position of 17α-hydroxyprogesterone, is catalyzed by a specific group of cytochrome P450 enzymes.

The 6β-hydroxylation of steroids is a hallmark reaction of the cytochrome P450 3A (CYP3A) subfamily of enzymes. researchgate.net In humans, CYP3A4 is the most abundant and significant isoform in the liver and is primarily responsible for this reaction. researchgate.net Studies using human liver microsomes and recombinant enzymes have confirmed that CYP3A4 is the main catalyst for the 6β-hydroxylation of progesterone. researchgate.net The activity is potently inhibited by ketoconazole, a classic CYP3A inhibitor. researchgate.net

Other CYP3A isoforms also contribute, though to a lesser extent. CYP3A5 and the fetal isoform CYP3A7 are also capable of forming 6β-hydroxyprogesterone from progesterone. researchgate.net In other species, related enzymes such as rat P450 3A9 and hamster CYP3A10 have been identified as active catalysts for the 6β-hydroxylation of progesterone and other steroids.

Table 1: Key Cytochrome P450 Enzymes in 6β,17α-Dihydroxyprogesterone Biosynthesis

| Enzyme | Reaction Catalyzed | Primary Substrate | Product | Reference |

|---|---|---|---|---|

| CYP17A1 (17α-hydroxylase) | 17α-hydroxylation | Progesterone | 17α-Hydroxyprogesterone | nih.gov |

| CYP17A1 (17α-hydroxylase) | 17α-hydroxylation | Pregnenolone | 17α-Hydroxypregnenolone | nih.gov |

| CYP3A4 | 6β-hydroxylation | 17α-Hydroxyprogesterone | 6β,17α-Dihydroxyprogesterone | researchgate.netresearchgate.net |

| CYP3A4 | 6β-hydroxylation | Progesterone | 6β-Hydroxyprogesterone | researchgate.net |

| CYP3A5 | 6β-hydroxylation | Progesterone | 6β-Hydroxyprogesterone | researchgate.net |

CYP3A enzymes, particularly CYP3A4, exhibit a high degree of regiospecificity for the 6β position on the steroid nucleus of progesterone and related compounds. researchgate.net While other minor hydroxylated products can be formed (such as 2β- and 16α-hydroxyprogesterone), the 6β-hydroxylated metabolite is typically the major product of CYP3A4-mediated progesterone metabolism. researchgate.net

Studies using the fungus Isaria farinosa show that the presence of a hydroxyl group at the C-17α position does not prevent subsequent hydroxylation at the 6β position, indicating the enzyme's active site can accommodate the 17α-hydroxyprogesterone substrate. researchgate.net Kinetic analyses of human CYP3A4 and CYP3A5 with progesterone as a substrate reveal differences in their catalytic efficiencies. Although both enzymes catalyze 6β-hydroxylation, CYP3A4 generally displays a higher affinity (lower Km) for steroid substrates compared to CYP3A5.

Table 2: Kinetic Parameters for Progesterone 6β-Hydroxylation by Human CYP3A Isoforms

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/pmol P450) | Reference |

|---|---|---|---|---|

| CYP3A4 | Progesterone | 14.8 | 20.8 | |

| CYP3A5 | Progesterone | 32.1 | 12.5 |

Data derived from studies with recombinant enzymes.

The mechanism of 6β-hydroxylation by CYP3A4 follows the general catalytic cycle of cytochrome P450 enzymes, which involves the activation of molecular oxygen. The prototypic reaction of testosterone (B1683101) 6β-hydroxylation by CYP3A4 provides a model for this process. The mechanism is characterized by a high degree of stereoselectivity. The enzyme specifically abstracts a hydrogen atom from the 6β-position of the steroid. This is followed by a rapid "oxygen rebound" step, where a hydroxyl radical is transferred from the enzyme's heme iron center to the substrate radical, forming the 6β-hydroxylated product. Isotope effect studies confirm that the breaking of the C-H bond at the 6β position is a key part of the reaction, consistent with an initial hydrogen atom abstraction mechanism. This precise enzymatic control ensures that hydroxylation occurs specifically on the β-face of the steroid molecule.

Enzymatic Catalysis of 17α-Hydroxylation

The introduction of a hydroxyl group at the 17α position of steroid precursors is a pivotal reaction in the biosynthesis of glucocorticoids and sex steroids. This reaction is catalyzed by a specific member of the cytochrome P450 superfamily.

Identification and Characterization of CYP17A1 (Steroid 17α-Hydroxylase/17,20-Lyase)

Cytochrome P450 17A1, also known as steroid 17α-hydroxylase/17,20-lyase, is a key enzyme in steroidogenesis. wikipedia.org In humans, it is encoded by the CYP17A1 gene located on chromosome 10q24.3. wikipedia.orgmedlineplus.gov This gene contains 8 exons and its cDNA has a length of 1527 base pairs. wikipedia.org The resulting protein is a member of the cytochrome P450 superfamily, characterized by the presence of a heme prosthetic group in the active site, and has a molecular weight of 57.4 kDa, comprising 508 amino acids. wikipedia.org

CYP17A1 is primarily expressed in the zona reticularis and zona fasciculata of the adrenal cortex, as well as in gonadal tissues. wikipedia.org It is a bifunctional enzyme, exhibiting both 17α-hydroxylase and 17,20-lyase activities. wikipedia.orgmedlineplus.govresearchgate.netnih.gov The 17α-hydroxylase function is essential for the production of glucocorticoids like cortisol, while both the hydroxylase and 17,20-lyase activities are required for the synthesis of androgens and estrogens. wikipedia.org The enzyme's 17,20-lyase activity is dependent on factors such as cytochrome P450 oxidoreductase (POR), cytochrome b5 (CYB5), and phosphorylation. wikipedia.org

Mutations in the CYP17A1 gene can lead to various disorders, including 17α-hydroxylase/17,20-lyase deficiency, which impacts the production of glucocorticoids and sex steroids, leading to conditions like congenital adrenal hyperplasia. wikipedia.orgmedlineplus.govnih.gov

Table 1: Characteristics of Human CYP17A1

| Characteristic | Description |

| Gene | CYP17A1 |

| Chromosomal Location | 10q24.3 |

| Protein Size | 508 amino acids |

| Molecular Weight | 57.4 kDa |

| Key Functions | 17α-hydroxylase, 17,20-lyase |

| Primary Tissues | Adrenal cortex (zona reticularis, zona fasciculata), Gonads |

| Subcellular Location | Endoplasmic Reticulum |

Substrate Specificity and Regiospecificity of 17α-Hydroxylases

CYP17A1 displays specificity for certain steroid substrates. Its 17α-hydroxylase activity primarily acts on pregnenolone and progesterone. wikipedia.orgnih.govmarquette.edumedscape.com Following hydroxylation, the resulting 17α-hydroxypregnenolone and 17α-hydroxyprogesterone can serve as substrates for the enzyme's 17,20-lyase activity. marquette.edumarquette.edu In humans, the lyase activity shows a marked preference for 17α-hydroxypregnenolone over 17α-hydroxyprogesterone. nih.govmarquette.edu

The substrate preference of CYP17A1 is influenced by specific amino acid residues within its active site. For instance, asparagine 202 plays a crucial role in determining the enzyme's preference for 17α-hydroxypregnenolone in the lyase reaction. marquette.edumarquette.edu

In terms of regiospecificity, while the primary site of hydroxylation is the 17α position, CYP17A1 in some species, including humans, can also catalyze 16α-hydroxylation of progesterone to a lesser extent. nih.govnih.gov The enzyme is also capable of hydroxylating other substrates, such as 11α-hydroxyprogesterone. nih.gov

Table 2: Kinetic Parameters of Human CYP17A1 for Different Substrates

| Substrate | Catalytic Rate (kcat) |

| Progesterone | 1.01 min⁻¹ uniprot.org |

| Pregnenolone | 0.39 min⁻¹ uniprot.org |

| 17α-hydroxypregnenolone | 0.24 min⁻¹ uniprot.org |

Mechanisms of 17α-Hydroxylation (e.g., Compound I Mechanism)

Two primary mechanisms have been proposed: one involving a ferric peroxide (FeO₂⁻) intermediate and another involving a highly reactive perferryl oxygen species (FeO³⁺), also known as Compound I. nih.gov Experimental evidence from ¹⁸O-labeling studies on the 17,20-lyase reaction has shown the incorporation of an oxygen atom into the acetic acid byproduct, which is consistent with a ferric peroxide mechanism. nih.gov However, other studies using oxygen surrogates have provided evidence for the involvement of a Compound I-like species. nih.gov

Computational studies using density functional theory (DFT) have also been employed to model the reaction mechanism, considering both the Compound I and ferric peroxo anion as potential reactive species for the hydroxylase and lyase reactions, respectively. researchgate.net It is plausible that different mechanisms or variations of these pathways are utilized for the distinct reactions catalyzed by this versatile enzyme.

Subcellular Localization and Compartmentalization of Biosynthetic Enzymes

The biosynthesis of steroid hormones is a highly organized process that occurs within specific subcellular compartments. The enzymes involved in this pathway are strategically located to facilitate the sequential conversion of cholesterol to various steroid products.

CYP17A1, the key enzyme for 17α-hydroxylation, is localized to the endoplasmic reticulum. wikipedia.orgnih.gov This localization is crucial as it positions the enzyme to act on steroid intermediates synthesized in this organelle. Other steroidogenic enzymes are also found in the endoplasmic reticulum and mitochondria, highlighting the importance of these two organelles in steroidogenesis. nih.govwikipedia.org

The initial and rate-limiting step of steroidogenesis, the conversion of cholesterol to pregnenolone, is catalyzed by the cholesterol side-chain cleavage enzyme (CYP11A1), which resides on the inner mitochondrial membrane. oup.com The transport of cholesterol from the outer to the inner mitochondrial membrane is facilitated by the steroidogenic acute regulatory protein (StAR), which is also localized to the mitochondria. oup.comnih.gov The enzymes responsible for cholesterol synthesis itself are found in the endoplasmic reticulum and the nuclear envelope. nih.gov This compartmentalization ensures an efficient flow of substrates and intermediates through the steroidogenic pathway.

Metabolic Fates and Further Transformations of 6beta,17alpha Dihydroxyprogesterone

Subsequent Hydroxylation Pathways

Following its formation, 6beta,17alpha-dihydroxyprogesterone can undergo further hydroxylation at various positions on its steroid nucleus. One of the notable subsequent hydroxylation pathways is 16alpha-hydroxylation, leading to the formation of 6beta,16alpha,17alpha-trihydroxyprogesterone. ebi.ac.ukebi.ac.uk This reaction is often catalyzed by cytochrome P450 enzymes, which are a superfamily of monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov

The introduction of an additional hydroxyl group at the C-16alpha position further increases the polarity of the molecule, which is a common theme in steroid metabolism, facilitating its eventual excretion. Research has shown that cytochrome P450 17A1 (P450 17A1) can perform 16-hydroxylation reactions on its 17alpha-hydroxylated products. ebi.ac.uk While the primary focus of that study was on 17alpha-hydroxyprogesterone and 17alpha-hydroxypregnenolone, it highlights the capability of P450 enzymes to introduce hydroxyl groups at the 16-position of 17-hydroxylated steroids.

The metabolism of progesterone (B1679170) itself is complex, with hydroxylation occurring at multiple sites, including the 6alpha, 16alpha, and 16beta positions, with 6beta-hydroxylation being a major pathway. mdpi.com This suggests that steroids with existing hydroxyl groups, such as this compound, are likely substrates for further enzymatic hydroxylation.

Oxidoreductase-Mediated Conversions

Oxidoreductases play a pivotal role in steroid metabolism by catalyzing the interconversion of ketone and hydroxyl groups. In the context of this compound, these enzymes can mediate the conversion of the hydroxyl groups to their corresponding keto groups or vice versa. For instance, a hydroxysteroid dehydrogenase (HSD) could potentially oxidize the 6beta-hydroxyl group to a 6-keto group.

The metabolism of progesterone and its derivatives involves various reductases and dehydrogenases. wikipedia.org Enzymes such as 5alpha- and 5beta-reductases are key in the initial steps of progesterone metabolism, leading to dihydrogenated products. mdpi.com Additionally, 3alpha-hydroxysteroid dehydrogenase and 20alpha-hydroxysteroid dehydrogenase are involved in the further transformation of these metabolites. wikipedia.org While specific studies on the oxidoreductase-mediated conversion of this compound are limited, the established pathways for progesterone suggest that this dihydroxy derivative would also be a substrate for such enzymatic activity.

Conjugation Reactions in Metabolism

Conjugation is a crucial phase II metabolic process that renders steroid metabolites more water-soluble, facilitating their excretion. nih.gov The most common conjugation reaction for steroids is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the steroid molecule. nih.govwikipedia.org Other conjugation reactions include sulfation.

Epimerization and Isomerization Pathways

Epimerization involves a change in the stereochemistry at one of the chiral centers of the steroid molecule, while isomerization refers to the conversion of a compound into one of its isomers. In steroid metabolism, these pathways can alter the biological activity of the molecule. For this compound, epimerization could potentially occur at the C-6 position, converting the 6beta-hydroxyl group to a 6alpha-hydroxyl group.

The enzyme 3beta-hydroxysteroid dehydrogenase/delta5-4 isomerase is a key enzyme in steroid biosynthesis that catalyzes both an oxidation and an isomerization reaction to convert pregnenolone (B344588) to progesterone. nih.gov This demonstrates the presence of isomerases in steroid metabolic pathways. While specific isomerases acting on this compound have not been extensively characterized, the dynamic nature of steroid transformations suggests that such enzymatic conversions are plausible.

Biotransformation by Microbial Systems

Microorganisms, particularly fungi, are known to be potent biocatalysts for the transformation of steroids, often with high regio- and stereoselectivity. nih.gov Various fungal strains have been shown to hydroxylate progesterone at different positions, including 11alpha, 11beta, and 14alpha. nih.govnih.gov

Several studies have demonstrated the ability of fungi to transform progesterone and its derivatives into various hydroxylated products. For example, Aspergillus brasiliensis can produce 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, and 21-hydroxyprogesterone from progesterone. nih.gov Similarly, entomopathogenic filamentous fungi like Isaria fumosorosea and Isaria farinosa are capable of 17α-hydroxylation. mdpi.com

Given these capabilities, it is highly probable that microbial systems can also biotransform this compound. Such transformations could include further hydroxylations at different positions, oxidations, or other modifications, leading to a diverse array of novel steroid derivatives. For instance, the incubation of 17alpha-ethyl-17beta-hydroxyandrost-4-en-3-one with Cunninghamella elegans resulted in new hydroxylated derivatives. nih.gov This highlights the potential of microbial systems to generate unique metabolites from dihydroxylated steroid precursors.

Table of Research Findings on Microbial Biotransformation of Progesterone Derivatives

| Microorganism | Substrate | Major Products | Reference |

| Aspergillus brasiliensis | Progesterone | 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone | nih.gov |

| Isaria fumosorosea, Isaria farinosa | Pregn-1,4-diene-3,20-dione | 6β,17α-dihydroxypregn-1,4-diene-3,20-dione | mdpi.com |

| Curvularia clavata | Progesterone | 7alpha,14alpha-dihydroxypregn-4-ene-3,20-dione, 11beta,14alpha-dihydroxypregn-4-ene-3,20-dione | nih.gov |

| Cephalosporium aphidicola | Ethisterone | 17alpha-ethynyl-17beta-hydroxyandrosta-1,4-dien-3-one | nih.gov |

| Cunninghamella elegans | Ethisterone | 17alpha-ethynyl-11alpha,17beta-dihydroxyandrost-4-en-3-one | nih.gov |

Role in Endogenous Steroidogenic Pathways

Presence and Significance in Adrenal Steroidogenesis

6β,17α-Dihydroxyprogesterone is a metabolite within the complex network of adrenal steroidogenesis. The adrenal cortex, specifically the zona fasciculata, is the primary site for the synthesis of glucocorticoids like cortisol. This process begins with the conversion of cholesterol to pregnenolone (B344588). Pregnenolone is then converted to 17α-hydroxyprogesterone (17OHP) through the actions of 3β-hydroxysteroid dehydrogenase (HSD3B2) and CYP17A1 (17α-hydroxylase). nih.govyoutube.com 17OHP is a crucial precursor for cortisol production. nih.gov

The enzyme CYP21A2 subsequently converts 17OHP to 11-deoxycortisol, which is then converted to cortisol by CYP11B1. nih.govyoutube.com The presence of 6β-hydroxyprogesterone metabolites suggests the activity of specific hydroxylase enzymes within the adrenal gland. While the direct synthesis and specific roles of 6β,17α-dihydroxyprogesterone are not as well-defined as major steroids, its formation is indicative of the metabolic pathways active in the adrenal cortex.

In certain conditions, such as "silent" adrenal adenomas, an increased response of 17α-hydroxyprogesterone to ACTH stimulation has been observed. nih.gov This suggests that in some cases of adrenal adenomas, there may be an underlying enzymatic defect, potentially leading to altered steroid metabolite profiles. nih.gov Studies have also noted that from ages 4 to 6 years, there is an increase in serum levels of 17-hydroxyprogesterone, alongside other adrenal androgens, reflecting changes in steroidogenic enzyme activities during early childhood. nih.gov

Presence and Significance in Gonadal Steroidogenesis (Ovarian/Testicular)

In human ovarian steroidogenesis, 17α-hydroxyprogesterone is a key intermediate. Theca cells in the ovary produce androgens and 17α-hydroxyprogesterone. nih.gov The synthesis of sex steroids in the ovary can proceed via two main pathways: the Δ4 and Δ5 pathways. In the Δ4 pathway, pregnenolone is converted to progesterone (B1679170) and then to 17α-hydroxyprogesterone. nih.gov However, in humans, the conversion of 17α-hydroxyprogesterone to androstenedione (B190577) is limited, making 17α-hydroxyprogesterone a principal end product of the Δ4 pathway in the human ovary. nih.govnih.gov The primary route for estradiol (B170435) synthesis in the human ovary is the Δ5 pathway. nih.gov The expression of the enzyme HSD3B2, which is involved in progesterone synthesis, increases as ovarian follicles develop. nih.gov

In testicular steroidogenesis, Leydig cells are responsible for producing testosterone (B1683101). nih.govnih.gov This process is dependent on luteinizing hormone (LH), which stimulates the conversion of cholesterol to pregnenolone. nih.gov Pregnenolone is then metabolized to testosterone through the action of several enzymes, including 3β-hydroxysteroid dehydrogenase (HSD3B), 17α-hydroxylase/17,20 lyase (CYP17A1), and 17β-hydroxysteroid dehydrogenase (HSD17B). nih.gov While 17α-hydroxyprogesterone is an intermediate in this pathway, the formation of 6β,17α-dihydroxyprogesterone would indicate further metabolism by hydroxylase enzymes within the testes.

Involvement in Neurosteroidogenesis

Neurosteroids are steroids synthesized within the central and peripheral nervous systems that can modulate neuronal activity. While the direct synthesis of 6β,17α-dihydroxyprogesterone in the brain is not extensively documented, the precursors and enzymes necessary for its potential formation are present. The brain has the capacity to synthesize steroids de novo from cholesterol and also to metabolize circulating steroid hormones. The presence of enzymes like CYP17A1, which is involved in the formation of 17α-hydroxypregnenolone and dehydroepiandrosterone (B1670201) (DHEA), has been noted in the context of neuroactive steroid production. nih.gov The metabolism of progesterone and its derivatives within the nervous system contributes to the complex local steroid milieu that influences neuronal function.

Comparative Steroidogenesis Across Species and Tissues

Interspecies Variations in Pathway Flux (e.g., human vs. rat, baboon, mouse)

Significant interspecies differences exist in the metabolism of progestins. Studies comparing the metabolism of 17α-hydroxyprogesterone caproate (a synthetic progestin) in liver microsomes from various species, including humans, rats, baboons, and mice, have revealed both qualitative and quantitative differences. longdom.org While monohydroxylated metabolites were major products across species, the specific patterns and rates of metabolism varied. longdom.org

Table 1: Interspecies Comparison of 17α-Hydroxyprogesterone Caproate Metabolism

| Species | Key Findings | Reference |

|---|---|---|

| Human | Metabolized by CYP3A4 and CYP3A5, with monohydroxylated metabolites being major products. | longdom.org |

| Baboon | Hepatic metabolism is qualitatively similar to humans, but the rate is lower. | nih.gov |

| Rat | Differences in intestinal metabolism compared to humans, suggesting different enzymatic profiles. | mdpi.com |

| Mouse | Shows interspecies differences in CYP-mediated metabolism compared to humans. | nih.gov |

Tissue-Specific Differences in Metabolic Processing (e.g., kidney, liver, adrenal, placenta)

The metabolism of steroids, including the formation of 6β-hydroxylated derivatives, varies significantly between different tissues due to the differential expression of metabolic enzymes.

Liver: The liver is the primary site for steroid metabolism. The biosynthesis of 6β-hydroxyprogesterone has been demonstrated in human fetal liver microsomes. nih.gov The liver is also the main location for the CYP3A4-mediated 6β-hydroxylation of cortisol. nih.gov Studies on 17α-hydroxy-19-norprogesterone have also involved in vitro analysis of its metabolism in rat liver microsomes. nih.gov

Placenta: The placenta is an active site of steroid metabolism during pregnancy. Human placental mitochondria have been shown to metabolize 17α-hydroxyprogesterone caproate into several metabolites. nih.gov The placenta also expresses steroidogenic enzymes, including CYP17A1, which is involved in the metabolism of pregnenolone and progesterone. nih.gov Studies in baboons have indicated that the placenta is a major source of 17α-hydroxyprogesterone during mid to late gestation. nih.gov

Adrenal Gland: As discussed previously, the adrenal gland is a primary site of steroid synthesis, and the presence of various hydroxylated progesterone metabolites reflects the complex enzymatic pathways within this tissue. aem-sbem.comnih.gov

Kidney: While not a primary site of steroid synthesis, the kidneys are involved in the excretion and further metabolism of steroids. The specific metabolic pathways for 6β,17α-dihydroxyprogesterone in the kidney are less characterized compared to the liver and adrenal glands.

Table 2: Tissue-Specific Metabolism of Progestins

| Tissue | Metabolic Activity | Reference |

|---|---|---|

| Liver | Primary site of steroid metabolism, including 6β-hydroxylation. | nih.govnih.gov |

| Placenta | Active in steroid metabolism, expressing enzymes like CYP17A1. | nih.govnih.gov |

| Adrenal Gland | Major site of steroid synthesis and complex enzymatic conversions. | aem-sbem.comnih.gov |

| Kidney | Involved in steroid excretion and further metabolism. |

Molecular and Enzymatic Regulation of 6beta,17alpha Dihydroxyprogesterone Metabolism

Transcriptional Regulation of Hydroxylase Enzymes (e.g., CYP17A1)

The expression of the genes encoding the hydroxylase enzymes involved in steroid metabolism is tightly controlled by various transcription factors and signaling pathways.

CYP17A1: The transcription of the CYP17A1 gene, which encodes the enzyme responsible for the initial 17α-hydroxylation of progesterone (B1679170), is primarily regulated by tropic hormones through the cAMP signaling pathway. capes.gov.br In the adrenal cortex, corticotropin (B344483) (ACTH) stimulates CYP17A1 transcription, while in the gonads, gonadotropins play a similar role. capes.gov.br This regulation is mediated by specific DNA elements within the gene's promoter region. For instance, the bovine CYP17A1 gene contains two distinct cAMP-responsive sequences, CRS1 and CRS2. nih.gov

Several transcription factors are known to bind to these regulatory regions and modulate CYP17A1 expression. Steroidogenic factor 1 (SF-1) is a key activator of CYP17A1 transcription. nih.gov Conversely, COUP-TF can act as a repressor of its transcription. nih.gov The balance between these activating and repressing factors, influenced by hormonal signals, determines the rate of CYP17A1 synthesis. nih.gov The homeodomain protein Pbx1 has also been shown to enhance CRS1-dependent transcription. nih.gov

CYP3A4: The CYP3A4 gene, which can catalyze the 6β-hydroxylation of steroids, is regulated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the glucocorticoid receptor (GR). nih.gov These receptors are activated by a wide range of endogenous and exogenous compounds, including steroids themselves. For example, hydrocortisone (B1673445) can induce CYP3A4 expression by activating both PXR and GR. nih.gov This suggests a potential feedback mechanism where steroid products can influence their own metabolism. Rifampicin is a well-known potent inducer of CYP3A4, acting primarily through PXR. nih.gov

| Gene | Primary Regulating Hormone/Factor | Key Transcription Factors | Regulatory Mechanism |

| CYP17A1 | ACTH, Gonadotropins | SF-1 (activator), COUP-TF (repressor), Pbx1 (enhancer) | Activation of the cAMP/PKA signaling pathway leads to the binding of transcription factors to cAMP-responsive elements (CRS1, CRS2) in the promoter. nih.gov |

| CYP3A4 | Hydrocortisone, Xenobiotics | Pregnane X Receptor (PXR), Glucocorticoid Receptor (GR) | Ligand-activated nuclear receptors bind to response elements in the gene promoter, inducing transcription. nih.gov |

Post-Translational Modifications Affecting Enzyme Activity

The activity of steroidogenic enzymes can be further fine-tuned after their synthesis through post-translational modifications. A key modification for CYP17A1 is phosphorylation. Serine/threonine phosphorylation of CYP17A1 has been shown to enhance its 17,20-lyase activity. This modification, along with the allosteric regulation by cytochrome b5, plays a crucial role in directing steroid synthesis towards androgens. scite.ai While the primary focus of this modification is on the lyase activity, it highlights a mechanism for rapidly modulating enzyme function in response to cellular signals without altering gene expression.

Allosteric Regulation and Cofactor Dependencies (e.g., Cytochrome b5, NADPH)

The activity of cytochrome P450 enzymes is critically dependent on the presence of cofactors and can be allosterically modulated by other proteins.

NADPH-Cytochrome P450 Reductase (CPR): All cytochrome P450 enzymes, including CYP17A1 and CYP3A4, require electrons to catalyze their reactions. These electrons are supplied by NADPH via the flavoprotein NADPH-cytochrome P450 reductase (CPR). nih.gov The interaction between the P450 enzyme and CPR is essential for the transfer of electrons needed for the activation of molecular oxygen and subsequent substrate hydroxylation.

Cytochrome b5: Cytochrome b5 is a small heme-containing protein that plays a significant role in modulating the activity of CYP17A1, particularly its 17,20-lyase function. nih.gov It is proposed that cytochrome b5 can act as an allosteric effector, binding to CYP17A1 and inducing a conformational change that favors the lyase reaction. nih.govnih.gov Another hypothesis suggests that cytochrome b5 can act as a second electron donor in the catalytic cycle. nih.govillinois.edu For the 17,20-lyase reaction, cytochrome b5 has been shown to enhance the rate of product formation by increasing the coupling of NADPH consumption to androgen production. stonybrook.edu Specifically with 17α-hydroxyprogesterone as a substrate, the presence of cytochrome b5 causes a reorientation of a hydrogen bond that is favorable for the lyase activity. nih.gov

The interaction of CYP3A4 with cytochrome b5 has also been studied. Progesterone itself can act as an allosteric modulator of CYP3A4, affecting the metabolism of other substrates. youtube.com This highlights the complex interplay of substrates and effector molecules in the active site and allosteric sites of these enzymes.

| Regulator/Cofactor | Affected Enzyme(s) | Mechanism of Action | Functional Impact |

| NADPH-Cytochrome P450 Reductase (CPR) | CYP17A1, CYP3A4, other P450s | Electron donor for the P450 catalytic cycle. nih.gov | Essential for all P450-mediated hydroxylation reactions. |

| Cytochrome b5 | CYP17A1 | Allosteric effector and/or second electron donor. nih.govnih.govillinois.edu | Significantly enhances the 17,20-lyase activity of CYP17A1. stonybrook.edu |

| Progesterone | CYP3A4 | Allosteric modulator. youtube.com | Can alter the metabolism of other CYP3A4 substrates. |

Modulation by Endogenous and Exogenous Factors (e.g., substrate concentration, inhibitors at mechanistic level)

The rate of 6β,17α-dihydroxyprogesterone formation is influenced by the concentrations of the precursor, progesterone, and the intermediate, 17α-hydroxyprogesterone. The availability of these substrates for the respective enzymes, CYP17A1 and CYP3A4, will directly impact the metabolic flux through this pathway.

Enzyme activity can also be inhibited by various compounds. Both CYP17A1 and CYP3A4 are targets for numerous drugs, which can lead to drug-drug interactions. Inhibition can be reversible, where the inhibitor competes with the substrate for binding to the active site, or irreversible (mechanism-based), where a reactive metabolite formed during the catalytic cycle covalently binds to and inactivates the enzyme. medsafe.govt.nz

For example, abiraterone (B193195) is a potent irreversible inhibitor of CYP17A1 and is used in the treatment of prostate cancer. researchgate.net Resveratrol has also been shown to inhibit CYP17A1 activity, with a stronger effect on the 17,20-lyase function. researchgate.net CYP3A4 is notoriously promiscuous and is inhibited by a wide range of compounds, including certain antibiotics (e.g., clarithromycin), antifungals (e.g., ketoconazole), and calcium channel blockers (e.g., diltiazem). medsafe.govt.nz

| Factor | Affected Enzyme(s) | Mechanism of Modulation | Example |

| Substrate Concentration | CYP17A1, CYP3A4 | The rate of enzymatic reaction is dependent on the concentration of the substrate. | Increased progesterone levels can lead to higher production of 17α-hydroxyprogesterone. |

| Reversible Inhibition | CYP17A1, CYP3A4 | Competitive binding to the active site. | Ketoconazole inhibition of CYP3A4. medsafe.govt.nz |

| Irreversible (Mechanism-Based) Inhibition | CYP17A1, CYP3A4 | Covalent modification of the enzyme by a reactive metabolite. medsafe.govt.nz | Abiraterone inhibition of CYP17A1. researchgate.net |

| Exogenous Inducers | CYP3A4 | Activation of nuclear receptors leading to increased gene transcription. nih.gov | Rifampicin induction of CYP3A4. nih.gov |

Genetic Polymorphisms and Their Impact on Enzyme Function (e.g., CYP17A1 variants)

Variations in the genes encoding steroidogenic enzymes can lead to altered enzyme activity and, consequently, changes in steroid metabolism.

CYP17A1: Numerous mutations in the CYP17A1 gene have been identified that can cause 17α-hydroxylase/17,20-lyase deficiency. medlineplus.gov These mutations can lead to a reduction or complete loss of one or both enzymatic activities. medlineplus.govmedlineplus.gov For instance, some mutations specifically impair the 17,20-lyase function while preserving the 17α-hydroxylase activity, a condition known as isolated 17,20-lyase deficiency. medlineplus.gov A specific missense mutation, V366M, has been shown to preferentially impair 17,20-lyase activity by affecting the binding of 17α-hydroxypregnenolone. mdpi.com Polymorphisms in the CYP17A1 gene have also been associated with conditions like essential hypertension and coronary artery disease. nih.govnih.gov

CYP3A4 and CYP3A5: The CYP3A4 and CYP3A5 genes are highly polymorphic, leading to significant inter-individual variability in their metabolic activity. nih.gov These genetic variations can affect how individuals metabolize a wide array of drugs and endogenous compounds, including steroids. Some polymorphisms result in decreased enzyme activity, while others may lead to increased function. This genetic variability is a major factor in personalized medicine, as it can influence the efficacy and toxicity of many therapeutic agents. nih.gov

| Gene | Polymorphism/Mutation Example | Impact on Enzyme Function | Clinical Relevance |

| CYP17A1 | Various mutations causing 17α-hydroxylase/17,20-lyase deficiency | Reduced or abolished hydroxylase and/or lyase activity. medlineplus.govmedlineplus.gov | Can lead to disorders of sexual development and hypertension. medlineplus.govmedlineplus.gov |

| CYP17A1 | V366M missense mutation | Preferentially impairs 17,20-lyase activity. mdpi.com | Causes isolated 17,20-lyase deficiency. mdpi.com |

| CYP3A4/5 | Various polymorphisms | Significant inter-individual variability in metabolic activity. nih.gov | Affects metabolism of numerous drugs and endogenous compounds, influencing drug efficacy and toxicity. nih.gov |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 6beta,17alpha-dihydroxyprogesterone. The inherent complexity of biological samples, which contain a multitude of structurally similar steroids, necessitates the high resolving power and sensitivity offered by these techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the comprehensive profiling of steroids. Its high chromatographic resolution is particularly valuable for the separation of numerous steroid isomers. nih.gov For the analysis of steroids like this compound, which are non-volatile, a crucial step of chemical derivatization is required prior to GC-MS analysis. This process involves converting the polar hydroxyl groups into more volatile and thermally stable derivatives, typically silyl (B83357) ethers. A common derivatizing agent used for this purpose is bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The derivatization process not only enhances volatility but also improves the chromatographic properties and fragmentation patterns in the mass spectrometer, leading to better sensitivity and specificity. Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated on a capillary column. The temperature of the GC oven is carefully programmed with multiple ramps to achieve maximum separation of the complex mixture of steroid metabolites. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification and quantification. GC-MS/MS, a tandem mass spectrometry approach, further enhances specificity and sensitivity by selecting a specific precursor ion and fragmenting it to produce characteristic product ions, which is particularly useful for analyzing trace levels of steroids in complex biological fluids like urine. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the quantification of steroids in clinical and research settings due to its high sensitivity, specificity, and throughput. researchgate.netnih.gov Unlike GC-MS, LC-MS/MS analysis of this compound and other steroids does not typically require derivatization, simplifying sample preparation. nih.gov

The development of a robust LC-MS/MS method involves careful optimization of both the chromatographic separation and the mass spectrometric detection. Reversed-phase liquid chromatography is commonly employed, utilizing columns with stationary phases like C18 or biphenyl (B1667301) to achieve separation of structurally similar steroids. thermofisher.cn The mobile phase composition and gradient elution program are critical for resolving isomeric compounds.

For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for the analyte of interest and its corresponding stable isotope-labeled internal standard. The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources is common for steroid analysis, with APCI often being less susceptible to matrix effects. researchgate.net The high sensitivity of modern LC-MS/MS systems allows for the detection of steroids at concentrations in the picogram to nanogram per milliliter range.

| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |

| Instrumentation | Triple Quadrupole Mass Spectrometer | High-Resolution Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Chromatography | Reversed-Phase HPLC | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 | Biphenyl |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Methanol/Water |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Full Scan and MS/MS |

| Sensitivity | Femtomolar range nih.gov | Low pg/mL |

Radiochemical and Isotopic Tracer Methodologies (e.g., use of [3H] and [14C] labeled compounds)

Radiochemical and isotopic tracer methodologies are indispensable tools for investigating the metabolic fate of this compound. These studies typically involve the administration of the compound labeled with a radioactive isotope, such as tritium (B154650) ([3H]) or carbon-14 (B1195169) ([14C]), to in vitro or in vivo systems.

The use of radiolabeled compounds allows for the tracking of the parent compound and its metabolites through various biological compartments and metabolic pathways. For instance, a study on the metabolism of [4-14C]corticosterone in a patient with 17alpha-hydroxylase deficiency involved the collection of urine and subsequent analysis of the radioactive metabolites. This approach enabled the identification and quantification of various metabolic products, revealing the pathways of steroid metabolism and the effects of enzyme deficiencies. researchgate.net

In such studies, after administration of the radiolabeled steroid, biological samples like plasma, urine, or tissue extracts are collected. The metabolites are then separated using chromatographic techniques such as HPLC. The eluent from the HPLC can be passed through a flow-through radiometric detector to quantify the radioactivity in each chromatographic peak. This provides a quantitative profile of the metabolites. For structural elucidation, the radioactive fractions are collected and subjected to further analysis by mass spectrometry or NMR spectroscopy. This combination of techniques allows for a comprehensive understanding of the biotransformation of the steroid.

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound and its metabolites. Both one-dimensional (1H and 13C NMR) and two-dimensional NMR techniques are employed for the unambiguous assignment of all proton and carbon signals in the steroid's complex structure.

For example, detailed NMR studies on structurally similar steroids like testosterone (B1683101) and 17α-methyltestosterone have demonstrated the power of high-field NMR (e.g., 600 MHz) in providing complete sets of chemical shifts and spin-spin coupling constants. researchgate.net Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish connectivity between protons and their spatial proximity, which is crucial for determining the stereochemistry of the molecule. 2D 1H-13C shift correlation spectroscopy (HSQC or HMQC) is used to assign the signals of carbon atoms that are directly bonded to protons. This level of detailed structural information is vital for confirming the identity of synthesized compounds and for characterizing novel metabolites.

In addition to NMR, other spectroscopic techniques such as infrared (IR) spectroscopy and mass spectrometry are used for characterization. IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl and carbonyl groups. mdpi.comnihs.go.jp High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which can be used to determine its elemental composition. nih.gov

Sample Preparation Strategies for Biological Matrix Analysis in Research

The accurate quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates requires meticulous sample preparation to remove interfering substances like proteins and phospholipids. The choice of sample preparation technique depends on the nature of the biological matrix and the analytical method to be used.

Liquid-Liquid Extraction (LLE) is a classic and widely used method for extracting steroids from aqueous biological samples. It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent, such as diethyl ether or methyl tert-butyl ether (MTBE). The steroids, being lipophilic, preferentially move into the organic phase, which is then separated, evaporated, and the residue reconstituted in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) is another common and often more efficient technique for sample clean-up and concentration. SPE cartridges packed with a sorbent material, such as C18, are used to retain the steroids from the sample matrix while allowing interfering substances to pass through. The retained steroids are then eluted with a small volume of an organic solvent. This technique can be automated for high-throughput analysis.

| Sample Preparation Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may form emulsions, less selective. |

| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent followed by selective elution. | High recovery, good reproducibility, can be automated, removes a wide range of interferences. | Can be more expensive than LLE, requires method development. |

The selection of the appropriate sample preparation strategy is critical for achieving accurate and reliable results in the analysis of this compound and for ensuring the longevity and performance of the analytical instrumentation.

Synthetic Approaches for Research Standards and Probes

Laboratory Synthesis of 6β,17α-Dihydroxyprogesterone and its Derivatives

The laboratory synthesis of 6β,17α-dihydroxyprogesterone can be achieved through various methods, with microbial hydroxylation being a particularly effective approach. This biotransformation technique utilizes the enzymatic machinery of microorganisms to introduce hydroxyl groups at specific positions on the steroid nucleus with high selectivity.

One documented method involves the use of the entomopathogenic fungal strain Isaria farinosa. When 17α-hydroxyprogesterone is used as a substrate, this strain is capable of hydroxylating the C-6 position to yield 6β,17α-dihydroxyprogesterone. nih.gov Further hydroxylation at the C-12β position can also occur, leading to the formation of 6β,12β,17α-trihydroxyprogesterone. nih.gov The sequence of these hydroxylations can sometimes be inferred by using precursors; for instance, 11α-hydroxyprogesterone is also hydroxylated at the 6β position by certain fungi. nih.gov

Chemical synthesis routes can also be employed, often involving multiple steps of protection, oxidation, and reduction. While specific, high-yield chemical syntheses for 6β,17α-dihydroxyprogesterone are not as commonly reported as for other isomers, general principles of steroid chemistry apply. For comparison, the synthesis of the 16α,17α-dihydroxy isomer has been described, involving the hydrolysis of a 16α-acyloxy-17α-hydroxyprogesterone precursor under controlled alkaline conditions. google.com Such methods highlight the general strategies that can be adapted for the synthesis of different dihydroxyprogesterone isomers.

Derivatives of 6β,17α-dihydroxyprogesterone can be synthesized for various research purposes. For instance, esterification of the hydroxyl groups can be performed to create prodrugs or modify the pharmacokinetic properties of the molecule.

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry at the C-6 position is a critical aspect of synthesizing 6β,17α-dihydroxyprogesterone. The β-orientation of the hydroxyl group is crucial for its biological activity and recognition by enzymes and receptors.

Stereoselective synthesis can be accomplished through both chemical and biological methods. As mentioned earlier, microbial hydroxylation often provides excellent stereoselectivity, with enzymes precisely orienting the substrate for hydroxylation at the β-face. nih.gov

In chemical synthesis, stereoselectivity at C-6 can be achieved through several strategies. One common approach involves the reduction of a 6-keto intermediate. The choice of reducing agent can significantly influence the stereochemical outcome. For example, in the synthesis of other 6β-hydroxy steroids like the metabolites of naltrexone (B1662487) and naloxone, formamidinesulfinic acid in an aqueous alkaline medium has been used for the stereospecific reduction of a 6-keto group to the corresponding 6β-hydroxy epimer with high yields. nih.gov This method avoids the formation of the undesired 6α-epimer. nih.gov

Another strategy involves the oxidation of a Δ⁵-steroid precursor. The choice of oxidizing agent and reaction conditions can direct the addition of the hydroxyl group to the β-face of the steroid nucleus.

The following table summarizes key methodologies for achieving stereoselectivity:

| Method | Reagents/System | Outcome | Reference |

| Microbial Hydroxylation | Isaria farinosa | Selective hydroxylation at the 6β position. | nih.gov |

| Stereospecific Reduction | Formamidinesulfinic acid | Reduction of a 6-keto group to a 6β-hydroxy group. | nih.gov |

Introduction of Isotopic Labels (e.g., Deuterium (B1214612), Carbon-13) for Tracer Studies and Reference Standards

Isotopically labeled analogs of 6β,17α-dihydroxyprogesterone are invaluable tools for a variety of research applications. They serve as internal standards for quantitative analysis by mass spectrometry, enabling accurate measurement of the endogenous compound in biological matrices. They are also used as tracers in metabolic studies to follow the biotransformation of the steroid.

The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be achieved through several synthetic strategies. One common method involves the use of isotopically labeled starting materials or reagents in the synthetic pathway.

A widely used technique for labeling steroids for mass spectrometry analysis is derivatization with an isotopically labeled reagent. For example, Girard reagent P (GP) and its deuterated analog, d5-Girard reagent P (d5-GP), can be used to label steroid hormones, including progesterone (B1679170) and 17-hydroxyprogesterone. nih.gov This derivatization introduces a charged moiety that enhances ionization efficiency in mass spectrometry and provides a means for differential isotopic labeling. nih.gov

For the synthesis of reference standards, direct incorporation of isotopes into the steroid backbone is often preferred. For instance, progesterone labeled with two carbon-13 atoms (progesterone-¹³C₂) has been used as an isotopic analogue in isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) methods for the accurate quantification of progesterone in serum. nih.gov Similar strategies can be envisioned for the synthesis of labeled 6β,17α-dihydroxyprogesterone, where a labeled progesterone or 17α-hydroxyprogesterone precursor is carried through the synthetic steps to produce the final labeled product.

Synthesis of Structural Analogs for Enzyme Inhibition/Binding Studies (e.g., for CYP17A1 or other hydroxylases)

To investigate the structure-activity relationships of 6β,17α-dihydroxyprogesterone with enzymes such as CYP17A1 or other steroid hydroxylases, structural analogs are synthesized. These analogs can help to probe the binding pocket of the enzyme and identify key structural features required for binding and/or inhibition.

CYP17A1 is a key enzyme in steroidogenesis, catalyzing both 17α-hydroxylase and 17,20-lyase reactions. nih.gov The development of inhibitors for this enzyme is a major focus in the treatment of prostate cancer. nih.gov While 6β,17α-dihydroxyprogesterone itself is a substrate, modifications to its structure can turn it into an inhibitor.

The synthesis of analogs often involves the introduction of different functional groups at various positions on the steroid scaffold. For example, modifications at the C-6 position of steroid inhibitors have been explored to enhance selectivity for CYP17A1 over other cytochrome P450 enzymes. nih.gov The introduction of hydrogen-bonding substituents at the C-6 position of abiraterone (B193195) analogs has been shown to improve selectivity by interacting with specific amino acid residues in the active site of CYP17A1. nih.gov

Non-steroidal scaffolds are also designed to mimic the key features of steroidal ligands and inhibit CYP17A1. nih.gov These efforts provide insight into the pharmacophore required for enzyme inhibition. While not direct analogs of 6β,17α-dihydroxyprogesterone, the principles learned from these studies can guide the design of novel steroidal inhibitors based on its structure.

The following table outlines strategies for the synthesis of structural analogs for enzyme studies:

| Modification Strategy | Target Enzyme | Purpose |

| Introduction of substituents at C-6 | CYP17A1 | To improve selectivity of inhibition. nih.gov |

| Modification of the C-17 side chain | CYP17A1 | To modulate hydroxylase versus lyase activity. |

| Synthesis of non-steroidal mimics | CYP17A1 | To identify novel classes of inhibitors. nih.gov |

Purity Assessment and Characterization of Synthesized Compounds for Research Use

Ensuring the purity and structural integrity of synthesized 6β,17α-dihydroxyprogesterone is paramount for its use as a research standard. A combination of analytical techniques is employed for comprehensive characterization and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of synthesized steroids. researchgate.net The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum provide detailed information about the proton environment in the molecule, confirming the presence and stereochemistry of the hydroxyl groups and other structural features. rsc.orgunesp.br Quantitative NMR (qNMR) can be used to determine the purity of the compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity. oxinst.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition through high-resolution mass spectrometry. nih.gov Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis and is the basis for sensitive and specific quantification methods. nih.govnih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of non-volatile compounds like steroids. The retention time is a characteristic of the compound, and the peak area can be used for quantification. The absence of significant impurity peaks indicates high purity. Gas chromatography (GC) can also be used, often after derivatization of the hydroxyl groups to increase volatility. nih.gov

The combination of these techniques allows for the unambiguous identification and purity determination of synthesized 6β,17α-dihydroxyprogesterone, ensuring its suitability as a reference standard for research applications.

| Analytical Technique | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation and Purity | Chemical structure, stereochemistry, purity (qNMR). researchgate.netrsc.orgoxinst.com |

| Mass Spectrometry (MS) | Molecular Weight and Structure | Molecular weight, elemental composition, structural fragments. nih.govnih.gov |

| HPLC | Purity Assessment and Quantification | Retention time, purity, concentration. rsc.org |

| GC-MS | Purity and Structure Confirmation | Separation and identification of volatile derivatives. nih.gov |

Future Directions and Emerging Research Avenues

Unraveling Novel Metabolic Enzymes and Pathways

A pivotal area of future research lies in the identification and characterization of enzymes responsible for the synthesis of 6beta,17alpha-dihydroxyprogesterone. The initial discovery of this compound was made through the biotransformation of 17alpha-hydroxyprogesterone by the entomopathogenic fungus Isaria farinosa. This finding opens the door to exploring the vast enzymatic machinery of fungi and other microorganisms as a source of novel steroid-modifying enzymes. Fungal cytochrome P450 (CYP) enzymes, in particular, are known for their diverse and often highly regioselective hydroxylation capabilities on steroid scaffolds. asm.orgnih.govnih.gov Future work should focus on isolating and characterizing the specific CYP enzyme from Isaria farinosa responsible for this 6beta-hydroxylation.

Beyond microbial sources, a critical question is whether this metabolic pathway exists in mammals, including humans. While human CYP3A4 is a major enzyme in steroid metabolism and is known to catalyze the 6beta-hydroxylation of progesterone (B1679170), its activity on 17alpha-hydroxyprogesterone to produce the 6beta,17alpha-dihydroxy metabolite is not well-established. Future investigations should systematically screen human and other mammalian enzyme systems, particularly a panel of CYP enzymes, for the ability to generate this compound. This could involve in vitro incubation studies with human liver microsomes, placental tissue, and recombinant enzymes.

Advanced Omics Approaches in Steroid Metabolomics

The field of metabolomics, particularly steroidomics, offers powerful tools to map the complex landscape of steroid hormones and their metabolites. metwarebio.comendocrine-abstracts.org Advanced analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide the sensitivity and specificity required to detect and quantify low-abundance steroids in complex biological matrices. nih.gov A key future direction is the application of untargeted and targeted steroid profiling to various biological samples (e.g., plasma, urine, and tissue) to search for the presence of endogenous this compound. This would provide the first evidence of its formation in vivo in humans or other species.

Furthermore, the integration of metabolomics with other "omics" disciplines, such as genomics and transcriptomics, can provide a more holistic view. For instance, by correlating the levels of this compound with genetic variations in steroid-metabolizing enzymes (e.g., CYP3A4 polymorphisms) or with changes in gene expression under different physiological or pathological conditions, researchers can gain insights into its regulatory networks.

Computational Modeling of Enzyme-Substrate Interactions and Regioselectivity

Computational modeling has become an indispensable tool in understanding the structural basis of enzyme function and in guiding protein engineering efforts. Future research should leverage molecular docking and molecular dynamics simulations to model the interaction of 17alpha-hydroxyprogesterone within the active sites of candidate enzymes, such as fungal and human CYP450s. acs.orgnih.gov These models can help to elucidate the specific amino acid residues that determine the regioselectivity of hydroxylation, favoring the 6beta position.

Such computational insights are not merely academic; they provide a roadmap for the rational design of enzymes with altered or enhanced activity. researchgate.net Through site-directed mutagenesis, researchers can modify key residues in the active site of enzymes like CYP3A4 to shift their product profile towards the preferential formation of this compound. This approach has been successfully used to alter the regioselectivity of other P450 enzymes for steroid hydroxylation and holds great promise for the biocatalytic production of this specific compound for further study.

Development of Novel Research Tools and Probes

To facilitate the study of this compound, the development of specific research tools is paramount. A significant hurdle in the investigation of novel metabolites is the lack of specific and high-affinity antibodies for use in immunoassays. Following the successful generation of monoclonal antibodies against its precursor, 17alpha-hydroxyprogesterone, a similar effort is needed for this compound. nih.govnih.gov Such antibodies would enable the development of sensitive and high-throughput assays, like ELISA, for its quantification in biological fluids.

In addition to antibodies, the synthesis of radiolabeled or fluorescently tagged versions of this compound would be invaluable for a range of in vitro and in vivo studies. These probes would allow for the investigation of its binding to receptors, its transport across cell membranes, and its further metabolic fate. The chemical synthesis of the pure compound as a reference standard is a necessary prerequisite for all these endeavors.

Bridging Fundamental Mechanisms to Broader Physiological Understanding

Ultimately, the central goal of this research is to understand the physiological significance of this compound. Currently, there is a dearth of information on its biological activity. Future studies must be designed to assess its potential hormonal and non-hormonal effects. This will involve a tiered approach, starting with in vitro receptor binding assays to determine its affinity for known steroid receptors, such as the progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.

Subsequent cell-based assays can then be used to evaluate its functional activity as an agonist or antagonist at these receptors. Depending on these initial findings, in vivo studies in animal models could be warranted to investigate its effects on various physiological processes, including reproduction, inflammation, and neuroprotection. It is also conceivable that this compound may have biological effects that are independent of classical steroid receptors, a possibility that should be explored through broader phenotypic screening. Uncovering the physiological role of this metabolite will be key to understanding whether it is simply an inactive byproduct of steroid metabolism or a novel signaling molecule with its own unique biological functions. The potential for cytochrome P450 enzymes to catalyze the dehydrogenation of steroids, as seen with testosterone (B1683101), suggests that the metabolic pathways involving 6beta-hydroxylation could lead to a variety of structurally and functionally diverse molecules. nih.gov

常见问题

Q. How can researchers confirm the structural identity of 6β,17α-Dihydroxyprogesterone?

Methodological Answer:

- Utilize high-resolution mass spectrometry (HRMS) to determine the molecular formula (e.g., C₂₁H₃₀O₃, molecular weight 330.46) and compare it with theoretical values.

- Employ nuclear magnetic resonance (NMR) spectroscopy to analyze stereochemical configurations, referencing SMILES/InChI descriptors for validation .

- Cross-validate findings with X-ray crystallography if crystalline forms are available.

Q. What analytical methods are recommended for quantifying 6β,17α-Dihydroxyprogesterone in biological matrices?

Methodological Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., OH-progesterone-¹³C₃) to enhance precision .

- Immunoassays (e.g., ELISA) may be used but require validation for cross-reactivity due to structural similarities with other steroids (e.g., progesterone, 17α-hydroxyprogesterone) .

- Solid-phase extraction (SPE) techniques, such as Supel™ Swift HLB DPX Tips, improve recovery rates from serum .

Q. What are the critical storage conditions for 6β,17α-Dihydroxyprogesterone to ensure stability?

Methodological Answer:

- Store at +5°C in airtight, light-protected containers to prevent degradation.

- Monitor stability under accelerated conditions (e.g., 25°C, 40°C) using LC-MS to track decomposition products like oxidized or isomerized derivatives .

Advanced Research Questions

Q. How should researchers address discrepancies between immunoassay and mass spectrometry results for 6β,17α-Dihydroxyprogesterone?

Methodological Answer:

- Perform parallel analyses using both methods on split samples to identify assay-specific interferences (e.g., matrix effects, antibody cross-reactivity) .

- Validate immunoassays with spiked recovery experiments and compare against LC-MS/MS as a gold standard .

- Publish method comparison studies with Bland-Altman plots to quantify bias .

Q. What experimental strategies mitigate low analyte concentrations in pharmacokinetic studies of 6β,17α-Dihydroxyprogesterone?

Methodological Answer:

- Implement microsampling techniques (e.g., dried blood spots) to reduce sample volume requirements.

- Use immunoaffinity columns pre-conjugated with antibodies specific to 6β,17α-Dihydroxyprogesterone to enrich analytes before LC-MS analysis .

- Optimize derivatization protocols (e.g., Girard’s reagent T) to enhance ionization efficiency in MS .

Q. How can researchers investigate the enzymatic interactions of 6β,17α-Dihydroxyprogesterone with steroidogenic enzymes?

Methodological Answer:

- Conduct in vitro assays using recombinant 17β-hydroxysteroid dehydrogenase (17β-HSD) isoforms and monitor substrate conversion via LC-MS .

- Apply kinetic analysis (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) for potential drug interactions .

- Use CRISPR-edited cell lines to study gene expression changes in steroidogenic pathways post-exposure .

Q. What statistical approaches are suitable for analyzing dose-response relationships in 6β,17α-Dihydroxyprogesterone studies?

Q. How should ethical considerations shape the design of animal studies involving 6β,17α-Dihydroxyprogesterone?

Methodological Answer:

- Follow ARRIVE guidelines for reporting animal experiments, including sample size justification and humane endpoints .

- Prioritize non-invasive sampling (e.g., saliva, urine) to minimize distress, referencing safety data on steroid toxicity in preclinical models .

- Obtain institutional ethics approval and document compliance with the 3Rs (Replacement, Reduction, Refinement) .

Data Interpretation and Contradiction Management

Q. How to resolve conflicting results in studies exploring 6β,17α-Dihydroxyprogesterone’s role in hormone signaling pathways?

Methodological Answer:

- Re-analyze raw data using alternative statistical frameworks (e.g., Bayesian vs. frequentist approaches) .

- Conduct meta-analyses to reconcile findings across studies, adjusting for heterogeneity in experimental designs .

- Validate hypotheses using orthogonal methods (e.g., siRNA knockdowns paired with metabolomics) .

Q. What methodologies validate the specificity of 6β,17α-Dihydroxyprogesterone antibodies in immunohistochemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。